1-(Diphenylacetyl)pyrrolidine

Description

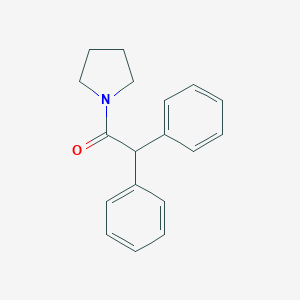

1-(Diphenylacetyl)pyrrolidine (CAS 60678-46-8) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₈H₁₉NO. It features a pyrrolidine ring substituted with a diphenylacetyl group, where two phenyl groups are attached to a central acetyl moiety. This structural motif is significant in medicinal and synthetic chemistry due to the versatility of the pyrrolidine ring in modulating biological activity and physicochemical properties.

Properties

CAS No. |

60678-46-8 |

|---|---|

Molecular Formula |

C18H19NO |

Molecular Weight |

265.3 g/mol |

IUPAC Name |

2,2-diphenyl-1-pyrrolidin-1-ylethanone |

InChI |

InChI=1S/C18H19NO/c20-18(19-13-7-8-14-19)17(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17H,7-8,13-14H2 |

InChI Key |

WQFRTVPKNHJRJS-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1CCN(C1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Diphenidine and Its Pyrrolidine Isomers

- Diphenidine (1-(1,2-diphenylethyl)piperidine) and its isomers, such as 1-(2,2-diphenylethyl)pyrrolidine, share a diphenylethyl backbone but differ in the nitrogen-containing ring (piperidine vs. pyrrolidine) and phenyl group positions.

- Key Difference : Pyrrolidine analogs exhibit smaller ring sizes (5-membered vs. 6-membered piperidine), affecting steric hindrance and conformational flexibility. Analytical techniques like NMR and mass spectrometry can differentiate these isomers .

Fluorinated Derivatives

- 1-[2-(2-Fluorophenyl)-1-phenylethyl]pyrrolidine (fluorolintane) introduces a fluorine atom on one phenyl ring. Fluorination enhances metabolic stability and binding affinity to certain receptors, as seen in its increased potency compared to non-fluorinated analogs .

Nitro- and Methoxy-Substituted Analogs

- 1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine (3b) features electron-withdrawing (nitro) and electron-donating (methoxy) groups.

Physicochemical Properties

Pharmacological Potential

- This compound: Limited data on direct biological activity, though pyrrolidine derivatives broadly exhibit anti-inflammatory, antiviral, and anticancer properties .

- MAO-A Inhibition: Analog 1-[1-Oxo-9(3,4-methylenedioxyphenyl)-nonatrienyl]pyrrolidine shows strong binding to monoamine oxidase A (MAO-A), relevant for antidepressant development .

- Antiparasitic Activity: 1-Alkyl-2-dichlorophenyliminopyrrolidines demonstrate efficacy against parasites, attributed to halogen-substituted phenylimino groups .

Psychoactive Derivatives

- Pyrrolidine analogs of phencyclidine (PCPy, TCPy) differ in substituents (e.g., thienyl vs. phenyl groups) and exhibit varying NMDA receptor antagonism, highlighting the impact of structural modifications on psychoactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.